N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
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Overview
Description
N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a complex organic compound that features a triazole ring, a piperazine moiety, and a benzamide group
Preparation Methods
The synthesis of N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of the Benzamide Group: The benzamide group is typically formed through amide bond formation reactions involving benzoyl chloride and amines.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole rings, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The amide bond in the benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating various diseases.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular replication processes.
Comparison with Similar Compounds
N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide can be compared with other similar compounds:
This compound: This compound shares structural similarities but differs in the substitution pattern on the triazole ring.
2-(benzylthio)-N-(2,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)benzenesulfonamide: This compound has a similar triazole ring but features a benzenesulfonamide group instead of a benzamide group.
1,2,4-triazole derivatives: These compounds share the triazole ring but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H28N6O2S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[1-[4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C24H28N6O2S/c1-18(25-23(32)19-9-5-3-6-10-19)22-26-27-24(28(22)2)33-17-21(31)30-15-13-29(14-16-30)20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3,(H,25,32) |
InChI Key |
IAKZSUBJVRTTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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